

Dacomitinib-d10 certificate of analysis for research

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Compound of Interest

Compound Name: Dacomitinib-d10

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Dacomitinib-d10: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and biological context for **Dacomitinib-d10**, a deuterated internal standard for the potent, irreversible pan-HER tyrosine kinase inhibitor, Dacomitinib. This document is intended to support research and development activities by providing detailed experimental protocols and summarizing key analytical data.

Introduction to Dacomitinib

Dacomitinib is a second-generation tyrosine kinase inhibitor (TKI) that irreversibly binds to the kinase domains of the human epidermal growth factor receptor (HER) family, including EGFR (HER1), HER2, and HER4.[1][2] This targeted action inhibits autophosphorylation of the tyrosine kinase, leading to a reduction in tumor growth.[2] It is primarily indicated for the first-line treatment of patients with metastatic non-small cell lung cancer (NSCLC) harboring EGFR exon 19 deletion or exon 21 L858R substitution mutations.[1][3] **Dacomitinib-d10** serves as a stable isotope-labeled internal standard for quantitative analysis in various biological matrices, crucial for pharmacokinetic and metabolic studies.[4][5]

Analytical Data and Specifications

While a specific Certificate of Analysis for **Dacomitinib-d10** is proprietary to the manufacturer, publicly available data from suppliers and research literature provide typical analytical specifications.

Table 1: Physicochemical Properties of **Dacomitinib-d10**

Property	Value	Source
Molecular Formula	C ₂₄ H ₁₅ D ₁₀ ClFN ₅ O ₂	[6]
Molecular Weight	480.0 g/mol	[5]
Appearance	White to off-white solid	[5]
Solubility	Soluble in DMSO, slightly soluble in water	[5]
Purity (by HPLC)	≥99%	[7]
Isotopic Enrichment	>99% Deuterium	N/A

Table 2: Summary of Analytical Methods for Dacomitinib Quantification

Method	Matrix	Instrumentation	Key Parameters	Reference
RP-HPLC-UV	Bulk Drug/Formulations	Agilent ZORBAX Eclipse C18 column (250x4.6 mm, 5 µm)	Mobile Phase: 0.1M Sodium Perchlorate (pH 5.6):Acetonitrile (20:80 v/v), Flow Rate: 1.0 mL/min, Detection: 253 nm	[8][9]
RP-HPLC-UV	Pharmaceutical Dosage Form	Kromasil C18 Column (250 x 4.6 mm, 5µm)	Mobile Phase: 0.2% Triethylamine (pH 3.0):Acetonitrile (70:30), Flow Rate: 1 mL/min, Detection: 260 nm	[10]
LC-MS/MS	Rat Liver Microsomes	Reversed-phase C18 column	Mobile Phase: Isocratic, Detection: MRM (470.1 → 319 and 470.1 → 124)	[11][12]
LC-MS/MS	Human Plasma	ACE Excel C18 column (2.1 mm × 50.0 mm, 5 µm)	Mobile Phase: Gradient elution with 5 mM ammonium acetate in 0.1% formic acid and acetonitrile, Detection: MRM (470.4 → 385.0)	[13]

Experimental Protocols

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment

This method is suitable for determining the purity of Dacomitinib and its deuterated analog in bulk materials and pharmaceutical formulations.

Instrumentation:

- HPLC system with a UV detector
- Agilent ZORBAX Eclipse C18 column (250×4.6 mm; 5 µm particle size)[8][9]

Reagents:

- Acetonitrile (HPLC grade)
- Sodium perchlorate (analytical grade)
- Water (HPLC grade)
- Orthophosphoric acid (for pH adjustment)

Procedure:

- **Mobile Phase Preparation:** Prepare a 0.1M sodium perchlorate solution in water and adjust the pH to 5.6 with orthophosphoric acid. The mobile phase consists of this buffer and acetonitrile in a 20:80 (v/v) ratio.[8][9]
- **Standard Solution Preparation:** Accurately weigh and dissolve **Dacomitinib-d10** in the mobile phase to a final concentration of 100 µg/mL.[8]
- **Sample Preparation:** For bulk powder, dissolve an accurately weighed amount in the mobile phase to a similar concentration as the standard. For tablets, crush a tablet, dissolve the powder equivalent to 10 mg of Dacomitinib in 10 mL of methanol, filter through a 0.45 µm membrane, and dilute to the standard concentration with the mobile phase.[8]

- Chromatographic Conditions:
 - Flow rate: 1.0 mL/min[8][9]
 - Injection volume: 10 µL
 - Column temperature: Ambient
 - UV detection wavelength: 253 nm[8][9]
- Analysis: Inject the standard and sample solutions into the HPLC system. The retention time for Dacomitinib is approximately 5.8 minutes under these conditions.[8][9] Purity is determined by comparing the peak area of the analyte to the total peak area of all components.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Quantification in Biological Matrices

This method provides high sensitivity and selectivity for the quantification of Dacomitinib and its metabolites in complex biological samples like plasma or liver microsomes.

Instrumentation:

- LC-MS/MS system with a triple quadrupole mass spectrometer
- Reversed-phase C18 column (e.g., ACE Excel C18, 2.1 mm × 50.0 mm, 5 µm)[13]

Reagents:

- Acetonitrile (LC-MS grade)
- Formic acid (LC-MS grade)
- Ammonium acetate (LC-MS grade)
- Water (LC-MS grade)
- **Dacomitinib-d10** (as internal standard)

Procedure:

- Mobile Phase Preparation:
 - Mobile Phase A: 5 mM ammonium acetate in water with 0.1% formic acid.[\[13\]](#)
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.[\[13\]](#)
- Standard and Internal Standard Preparation: Prepare stock solutions of Dacomitinib and **Dacomitinib-d10** in DMSO. Serially dilute the Dacomitinib stock with the mobile phase to create calibration standards. Prepare a working solution of the internal standard (**Dacomitinib-d10**).[\[12\]](#)
- Sample Preparation (Protein Precipitation):
 - To 100 μ L of plasma or microsome sample, add 200 μ L of acetonitrile containing the internal standard.[\[12\]](#)
 - Vortex to mix and centrifuge to precipitate proteins.[\[12\]](#)
 - Transfer the supernatant to a clean tube, evaporate to dryness under nitrogen, and reconstitute in the initial mobile phase composition.[\[13\]](#)
- Chromatographic Conditions:
 - Flow rate: 0.4 mL/min
 - Injection volume: 2 μ L[\[12\]](#)
 - Gradient elution: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, and then re-equilibrating to the initial conditions. The total run time is typically around 4 minutes.[\[13\]](#)
- Mass Spectrometry Conditions:
 - Ionization mode: Positive electrospray ionization (ESI+)
 - Multiple Reaction Monitoring (MRM) transitions:

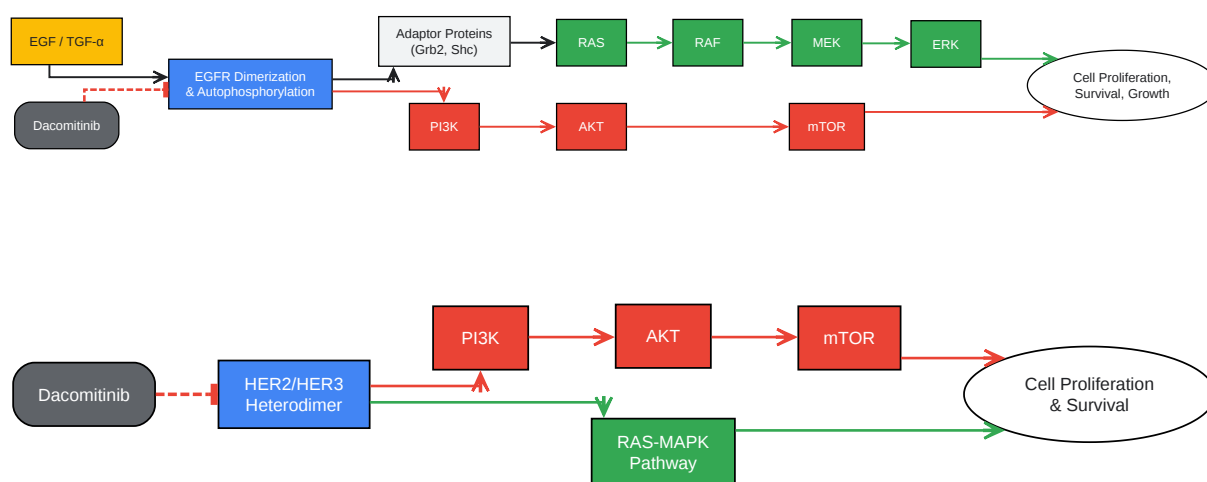
- Dacomitinib: m/z 470.4 → 385.0[13]
- **Dacomitinib-d10** (as IS): m/z 480.2 → 385.1[13]

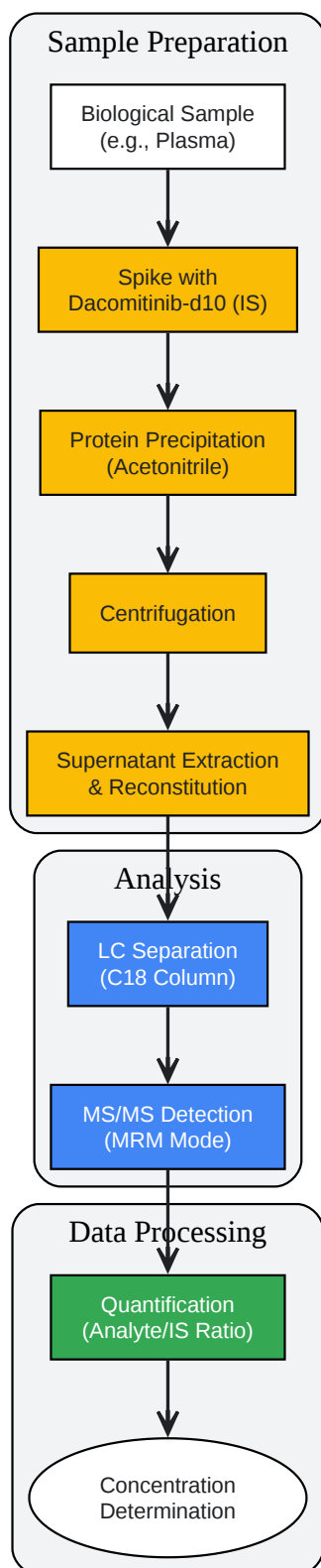
Mechanism of Action and Signaling Pathways

Dacomitinib exerts its therapeutic effect by irreversibly inhibiting the tyrosine kinase activity of the HER family of receptors.[14] This blocks downstream signaling pathways that are crucial for cancer cell proliferation, survival, and differentiation.[14] The primary targets are EGFR and HER2.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth and survival. Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, initiating a cascade of intracellular signaling events.[15]





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